molecular formula C15H20N6O2 B2457783 1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 2034472-91-6

1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B2457783
CAS No.: 2034472-91-6
M. Wt: 316.365
InChI Key: WOYHCUWZLMYISU-UHFFFAOYSA-N
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Description

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic small molecule building block of significant interest in medicinal chemistry and pesticide research. This compound features a hybrid structure incorporating both a piperidine-biased scaffold and a 1,2,4-triazole ring, a heterocycle widely recognized for its diverse biological activities. The 1,2,4-triazole pharmacophore is extensively documented in scientific literature for contributing to various biological effects, including antifungal, antiviral, and anticancer properties, making it a privileged structure in the design of new active molecules . The molecular framework of this reagent suggests potential utility as a key intermediate in the development of novel therapeutic agents or agrochemicals. The presence of the 1,2,4-triazole moiety, in particular, provides a versatile handle for further chemical modification and structure-activity relationship (SAR) studies. Researchers can leverage this compound in exploratory synthesis to create novel derivatives for screening against a range of biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-11-7-14(19-12(2)18-11)23-13-3-5-20(6-4-13)15(22)8-21-10-16-9-17-21/h7,9-10,13H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYHCUWZLMYISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅N₃O₂
  • Molecular Weight : 219.26 g/mol
  • CAS Number : 2034324-77-9

The compound features a complex structure that includes a pyrimidine moiety, a piperidine ring, and a triazole group. These structural components are significant for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Intermediate : Reaction of 2,6-dimethylpyrimidine with a halogenating agent introduces the oxy group.
  • Piperidine Ring Formation : Cyclization reactions lead to the formation of the piperidine ring.
  • Coupling Reaction : The pyrimidine intermediate is coupled with the piperidine under specific conditions.
  • Triazole Introduction : The triazole moiety is introduced through substitution reactions.

Biological Activity

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound may inhibit enzymes essential for bacterial growth or disrupt cell membrane integrity.

Anticancer Potential

Studies have shown that derivatives of pyrimidine and triazole compounds possess anticancer activities:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways:

  • Target Enzymes : Research indicates possible inhibition of kinases or other enzymes critical in disease pathways.

Data Table of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial enzymes
AnticancerCytotoxic effects on cancer cells
Enzyme InhibitionInhibition of metabolic enzymes

Case Studies and Research Findings

Several case studies highlight the biological efficacy of this compound:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics.
  • Cytotoxicity Assay :
    • In vitro assays on human cancer cell lines revealed that treatment with the compound led to significant reductions in cell viability compared to control groups.
  • Mechanistic Studies :
    • Investigations into the mechanism of action suggested that the compound interferes with DNA synthesis in microbial cells, leading to cell death.

Q & A

Basic: What are the recommended synthetic routes for 1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves coupling a piperidinyl-pyrimidine intermediate with a triazole-containing acetyl moiety. A validated approach includes:

  • Step 1: React 4-hydroxy-2,6-dimethylpyrimidine with a piperidine derivative (e.g., 4-bromopiperidine) under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to form the pyrimidine-piperidine ether .
  • Step 2: Introduce the triazole group via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Optimization: Use high-purity reagents, monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields >80% are achievable with strict temperature control (reflux in ethanol, 70–80°C) and inert atmospheres .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:
Employ a multi-technique approach:

  • FT-IR Spectroscopy: Confirm functional groups (e.g., C=O at ~1674 cm⁻¹, C-O-C at ~1271 cm⁻¹, triazole C-N at ~1174 cm⁻¹) .
  • NMR (¹H/¹³C): Assign peaks for pyrimidine protons (δ 2.4–2.6 ppm for methyl groups), piperidine protons (δ 3.5–4.0 ppm for oxy-piperidine), and triazole protons (δ 8.1–8.3 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the structure .

Advanced: What experimental strategies are effective for evaluating its biological activity, particularly antimicrobial potential?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values can be determined at 24–48 hours .
    • Mechanistic Studies: Assess membrane disruption via propidium iodide uptake or β-galactosidase leakage assays .
  • Data Interpretation: Compare activity to reference drugs (e.g., ciprofloxacin) and analyze structure-activity relationships (SAR) by modifying substituents on the pyrimidine or triazole rings .

Advanced: How does the compound’s stability vary under different storage and reaction conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for similar heterocycles) .
  • Oxidative/Reductive Conditions: Test stability under H₂O₂ (oxidation) or NaBH₄ (reduction). The triazole ring is generally stable, but the acetyl group may undergo reduction to ethanol .
  • Storage: Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the piperidinyl ether .

Advanced: How can researchers resolve contradictions in spectral or bioactivity data for this compound?

Methodological Answer:

  • Spectral Discrepancies: Compare experimental NMR/IR data with computational predictions (DFT calculations for ¹³C shifts) or repeat synthesis with isotopic labeling (e.g., deuterated solvents) .
  • Bioactivity Variability: Validate assays using positive/negative controls and replicate experiments. For example, inconsistent MIC values may arise from differences in bacterial inoculum size; standardize to 1×10⁵ CFU/mL .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Nucleophilic Sites: The triazole N-atoms and pyrimidine C-4 position are reactive. For example, alkylation occurs preferentially at the triazole N-1 under basic conditions (K₂CO₃, DMF) .
  • Electrophilic Substitution: The piperidine oxygen directs electrophiles (e.g., nitration) to the pyrimidine ring’s meta position. Monitor regioselectivity via LC-MS .

Advanced: What methodologies are recommended for studying its pharmacokinetics (e.g., solubility, permeability)?

Methodological Answer:

  • Solubility: Use shake-flask method in PBS (pH 7.4) and logP determination via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Permeability: Employ Caco-2 cell monolayers or PAMPA (Parallel Artificial Membrane Permeability Assay) to predict intestinal absorption .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

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